Potassium trimethylsilanolate
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Overview
Description
Potassium trimethylsilanolate is an organosilicon compound with the chemical formula (CH₃)₃SiOK. It is a white crystalline solid that is highly soluble in organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane. This compound is widely used as a reagent in organic synthesis due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Potassium trimethylsilanolate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it interacts with other chemical compounds to facilitate transformations.
Mode of Action
This compound acts as a reagent in several chemical reactions. It is involved in the hydrolysis of nitriles to primary amides and the conversion of esters to carboxylic acids . It also aids in the conversion of dialkyl phosphonates to their monoalkyl phosphonates . Furthermore, it can be used as a coupling promoter in cross-coupling reactions of aliphatic alkynylsilanols with aryl iodides .
Biochemical Pathways
As a chemical reagent, this compound is involved in various chemical transformations. For instance, it plays a role in the synthesis of E-alkenes . It is also used in the synthesis of nitrocefin . These transformations are part of larger biochemical pathways in synthetic chemistry.
Result of Action
The primary result of this compound’s action is the transformation of one chemical compound into another. For example, it can convert nitriles into primary amides, esters into carboxylic acids, and dialkyl phosphonates into monoalkyl phosphonates . It can also aid in the synthesis of E-alkenes and nitrocefin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trimethylsilanolate can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius for 10 to 15 hours. The product is then subjected to centrifugal spray drying to obtain the crystalline form .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: Potassium trimethylsilanolate undergoes various types of chemical reactions, including:
Hydrolysis: Converts nitriles to primary amides.
Conversion: Transforms esters to carboxylic acids and dialkyl phosphonates to monoalkyl phosphonates.
Synthesis: Facilitates the formation of E-alkenes and nitrocefin
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions.
Conversion: Uses reagents such as acids or bases under controlled temperatures.
Synthesis: Often requires the presence of catalysts and specific reaction conditions
Major Products:
Primary Amides: From the hydrolysis of nitriles.
Carboxylic Acids: From the conversion of esters.
Monoalkyl Phosphonates: From the conversion of dialkyl phosphonates.
E-Alkenes and Nitrocefin: From specific synthesis reactions
Scientific Research Applications
Potassium trimethylsilanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Acts as a coupling promoter in cross-coupling reactions and as a catalyst in polymerization processes
Comparison with Similar Compounds
- Sodium trimethylsilanolate
- Lithium trimethylsilanolate
- Trimethylsilanol
Comparison: Potassium trimethylsilanolate is unique due to its high solubility in organic solvents and its effectiveness as a coupling promoter in cross-coupling reactions. Compared to sodium and lithium trimethylsilanolate, this compound offers better reactivity and stability under various reaction conditions .
Properties
CAS No. |
10519-96-7 |
---|---|
Molecular Formula |
C3H10KOSi |
Molecular Weight |
129.29 g/mol |
IUPAC Name |
potassium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3; |
InChI Key |
COTHYYYVPUZALV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[O-].[K+] |
Isomeric SMILES |
C[Si](C)(C)[O-].[K+] |
Canonical SMILES |
C[Si](C)(C)O.[K] |
Key on ui other cas no. |
10519-96-7 |
Pictograms |
Corrosive |
Related CAS |
1066-40-6 (Parent) |
Synonyms |
1,1,1-Trimethylsilanol Potassium Salt; (Trimethylsiloxy)potassium; Trimethylsilanol Potassium Deriv.; Trimethylsilanol Potassium Salt; Potassium Trimethylsilanolate; Potassium Trimethylsiloxide; Potassium Trimethylsilyloxide; Trimethylsiloxypotassium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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